molecular formula C10H13N3 B13115524 (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane

(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B13115524
M. Wt: 175.23 g/mol
InChI Key: ZVPPNKPLRIVSOQ-IVZWLZJFSA-N
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Description

(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the bicyclic core.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2R,4S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane: shares similarities with other bicyclic compounds such as tropane alkaloids and azabicycloheptane derivatives.

    Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their pharmacological properties.

    Azabicycloheptane Derivatives: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(1R,2R,4S)-2-pyrimidin-5-yl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H13N3/c1-2-10-9(3-8(1)13-10)7-4-11-6-12-5-7/h4-6,8-10,13H,1-3H2/t8-,9+,10+/m0/s1

InChI Key

ZVPPNKPLRIVSOQ-IVZWLZJFSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CN=C3

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CN=C3

Origin of Product

United States

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